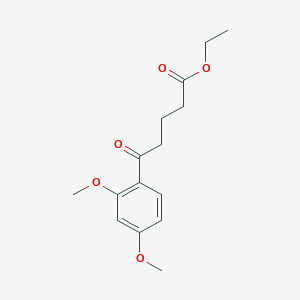

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate

Vue d'ensemble

Description

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a valerate backbone, which is further substituted with a 2,4-dimethoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be synthesized through a multi-step process. One common method involves the esterification of 5-oxovaleric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of 2,4-dimethoxybenzaldehyde as a starting material. This compound undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reaction steps, including oxidation and esterification, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group in Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 5-(2,4-dimethoxyphenyl)-5-oxovaleric acid and ethanol. This reaction is reversible and typically requires heating with mineral acids like HCl or H₂SO₄.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the carboxylic acid, which can be acidified to isolate the free acid. NaOH or KOH in aqueous ethanol is commonly used.

Mechanistic Insight :

Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the ester bond. The methoxy groups on the phenyl ring stabilize intermediates through electron-donating effects .

Reduction Reactions

The ketone functional group is susceptible to reduction:

-

Catalytic Hydrogenation : Using H₂ and catalysts like Pd/C or Raney Ni reduces the ketone to a secondary alcohol, yielding ethyl 5-(2,4-dimethoxyphenyl)-5-hydroxypentanoate.

-

Metal Hydride Reduction : NaBH₄ or LiAlH₄ selectively reduces the ketone without affecting the ester group under controlled conditions.

Side Reactions :

Over-reduction of the aromatic ring is avoided by selecting mild conditions and catalysts .

Nucleophilic Substitution at Methoxy Groups

The electron-rich 2,4-dimethoxyphenyl group facilitates electrophilic aromatic substitution (EAS):

-

Demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) cleave methoxy groups to hydroxyls, forming dihydroxy derivatives .

-

Nitration/Sulfonation : HNO₃ or H₂SO₄ introduces nitro or sulfonyl groups at activated positions (ortho/para to methoxy groups) .

Regioselectivity :

The 2,4-dimethoxy substitution pattern directs incoming electrophiles to the 5-position of the aromatic ring .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed reactions:

-

Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂) enable coupling with amines, replacing methoxy groups with amino groups .

-

Suzuki-Miyaura Coupling : The aryl bromide derivative (if synthesized) reacts with boronic acids to form biaryl structures .

Conditions :

Reactions require anhydrous solvents (e.g., DMA), ligands (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine), and bases (e.g., NaI) .

Oxidation Reactions

Controlled oxidation modifies the valerate chain:

-

Ketone Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the ketone to a carboxylic acid, yielding ethyl 5-(2,4-dimethoxyphenyl)-5-carboxypentanoate.

-

Side-Chain Functionalization : Ozonolysis or epoxidation targets the alkoxy chain for further derivatization.

Stability and Reactivity Trends

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds.

- Catalytic Reactions : The compound can be utilized in catalytic protocols for synthesizing other organic compounds. Its ability to participate in reactions such as Michael additions or aldol condensations makes it valuable in synthetic organic chemistry.

Biology

-

Biological Activity : Research indicates that this compound exhibits significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant effects, which are crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Enzyme Modulation : Studies have indicated that it could influence enzyme-catalyzed reactions, impacting metabolic pathways.

-

Therapeutic Potential : Given its biological activities, this compound is being investigated for potential therapeutic applications, including:

- Antimicrobial Activity : Its structure may confer activity against various pathogens.

- Wound Healing : Related compounds have shown enhanced wound healing capabilities due to their antioxidant and anti-inflammatory properties.

Recent studies have provided insights into the specific applications and effects of this compound:

- Antioxidant Effects : A study demonstrated that compounds similar to this exhibited significant up-regulation of antioxidant enzymes while down-regulating markers of oxidative stress. This suggests a potential therapeutic role in oxidative stress-related conditions.

- Wound Healing Potential : Research on related compounds indicated enhanced wound healing capabilities attributed to their antioxidant and anti-inflammatory properties. Such findings point towards possible applications in dermatological formulations.

- Enzyme Interaction Studies : Molecular docking studies have indicated stable binding interactions between related compounds and key enzymes involved in metabolic pathways, suggesting that this compound may interact similarly with relevant biological targets.

Mécanisme D'action

The mechanism by which ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may act as an inhibitor of specific enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparaison Avec Des Composés Similaires

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate can be compared with other similar compounds such as:

Ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutanoate: This compound has a shorter carbon chain but similar functional groups.

Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate: This compound has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the length of its carbon chain, which can influence its reactivity and interactions with other molecules.

Activité Biologique

Ethyl 5-(2,4-dimethoxyphenyl)-5-oxovalerate is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C₁₅H₁₈O₅

- Molecular Weight: Approximately 278.30 g/mol

The compound features a phenolic structure with two methoxy groups at the 2 and 4 positions, contributing to its reactivity and biological activity.

This compound primarily exerts its biological effects through interactions with specific enzymes and receptors. The presence of the methoxy groups enhances its ability to engage in hydrogen bonding and π-π stacking interactions, which can modulate various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions. This can lead to altered signal transduction pathways and metabolic processes.

- Protein-Ligand Interactions: It has been utilized in studies examining the binding affinities of ligands to proteins, which is crucial for drug development.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing potential effectiveness comparable to standard antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or function.

Cytotoxicity Studies

Cytotoxicity assays indicate that this compound may exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways. The compound was shown to have an IC50 value in the low micromolar range against target enzymes, indicating potent inhibitory effects. -

Antimicrobial Efficacy:

In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited a minimum inhibitory concentration (MIC) of approximately 32 µg/mL, suggesting moderate antibacterial activity compared to standard antibiotics. -

Cytotoxicity Profile:

A cytotoxicity assay using human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner with an IC50 value of around 25 µM, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 5-(3,4-dimethoxyphenyl)-5-oxovalerate | Structure | Moderate antimicrobial activity |

| Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerate | Structure | Potential antimalarial properties |

| Ethyl 5-(2-methoxyphenyl)-5-oxovalerate | Structure | Cytotoxic effects on cancer cells |

Propriétés

IUPAC Name |

ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-13(16)12-9-8-11(18-2)10-14(12)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGPFNGWOWISSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645812 | |

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-15-1 | |

| Record name | Ethyl 5-(2,4-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.